

Application Notes and Protocols for Ajicure MY-24 in Prepreg Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ajicure MY 24

Cat. No.: B1179765

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Ajicure MY-24 as a latent curing agent and accelerator in the manufacturing of high-performance prepregs. The following sections detail the material's properties, recommended formulations, experimental protocols for prepreg fabrication and characterization, and key processing considerations.

Introduction to Ajicure MY-24

Ajicure MY-24 is an amine adduct-based latent curing agent designed for one-component epoxy resin systems. Its latent nature ensures a long pot life at ambient temperatures, while offering rapid curing at elevated temperatures, typically above 80°C. This characteristic makes it an ideal candidate for prepreg manufacturing, where controlled resin curing is paramount for achieving optimal material properties and processability. Ajicure MY-24 can be employed as a primary curing agent or as an accelerator for other hardeners, such as dicyandiamide (DICY) and acid anhydrides, to reduce curing temperatures and shorten cycle times.

Key Features and Benefits

- **Latency:** Provides an extended shelf life for prepreg materials at room temperature, simplifying storage and handling.
- **Low-Temperature Curing:** Initiates curing at temperatures as low as 80°C, enabling energy-efficient manufacturing and the use of temperature-sensitive tooling.

- **Rapid Curing:** Achieves fast cure cycles at elevated temperatures, increasing production throughput.
- **Versatility:** Can be used as a sole curing agent or as an accelerator for various epoxy formulations.
- **Improved Mechanical Properties:** Contributes to the development of cured composites with excellent mechanical strength and thermal stability.

Data Presentation

Physical and Chemical Properties of Ajicure MY-24

Property	Value
Appearance	Pale brown powder
Chemical Type	Amine adduct
Average Particle Size	~10 μm
Melting Point	120°C
Specific Gravity	1.21

Recommended Formulation and Typical Properties

The following table outlines a typical starting formulation for a one-component epoxy resin system for prepreg applications using Ajicure MY-24 and the expected properties of the cured product.

Component	Parts per Hundred Resin (phr)
Bisphenol A based Liquid Epoxy Resin (EEW ~190)	100
Ajicure MY-24 (as primary hardener)	15 - 25
or	
Dicyandiamide (DICY)	5 - 10
Ajicure MY-24 (as accelerator)	1 - 5
Reinforcement (e.g., Carbon Fiber, Glass Fiber)	As required for desired fiber volume fraction

Property of Cured Resin (25 phr Ajicure MY-24)	Value
Cure Schedule	100°C for 60 minutes
Pot Life at 40°C	3 months
Glass Transition Temperature (Tg)	100°C
Tensile Shear Strength	240 Kg/cm ²

Experimental Protocols

Protocol for Prepreg Manufacturing (Solvent-Dip Method)

This protocol describes a laboratory-scale procedure for producing prepregs using the solvent-dip method.

Materials and Equipment:

- Liquid Epoxy Resin (e.g., Bisphenol A type)
- Ajicure MY-24
- Reinforcement fabric (e.g., plain weave carbon or glass fiber)

- Suitable solvent (e.g., acetone, methyl ethyl ketone)
- Mixing vessel and stirrer
- Impregnation bath
- Drying oven with controlled temperature and ventilation
- Release film and backing paper
- Winding and tensioning system

Procedure:

- Resin Formulation:
 - In a mixing vessel, dissolve the liquid epoxy resin in a suitable solvent to achieve a desired viscosity for impregnation (e.g., 30-40% resin solids content).
 - Disperse the Ajicure MY-24 powder into the resin solution with continuous stirring until a homogenous mixture is obtained. The recommended dosage is 15-25 phr as a primary hardener or 1-5 phr as an accelerator with another hardener like DICY.
- Impregnation:
 - Set up the impregnation line with the reinforcement fabric passing through the resin bath.
 - Continuously feed the fabric through the resin solution at a controlled speed to ensure thorough wetting of the fibers.
 - Use metering bars or rollers to control the resin content in the impregnated fabric.
- B-Staging (Partial Curing):
 - Pass the impregnated fabric through a drying oven to evaporate the solvent and partially cure the resin to a "B-stage."

- The B-staging temperature and time are critical and should be carefully controlled to achieve the desired level of tack and drape for the prepreg. A typical starting point is 70-90°C for 3-5 minutes. The material should be tacky but not flow excessively.
- Lamination and Storage:
 - Laminate the B-staged prepreg between a release film and a backing paper.
 - Wind the prepreg onto a core under controlled tension.
 - Store the prepreg rolls in a sealed, moisture-proof bag at low temperatures (typically -18°C) to prolong their shelf life.

Protocol for Composite Part Fabrication (Out-of-Autoclave Curing)

This protocol outlines the fabrication of a composite laminate from the prepared prepreg using a vacuum bagging and oven curing process.

Materials and Equipment:

- Ajicure MY-24 based prepreg
- Mold with a release agent applied
- Release film
- Breather cloth
- Vacuum bag and sealant tape
- Vacuum pump and gauge
- Curing oven with programmable temperature control

Procedure:

- Lay-up:

- Cut the prepreg into the desired ply shapes.
- Lay up the plies onto the prepared mold surface in the desired orientation.
- Vacuum Bagging:
 - Place a layer of release film over the prepreg stack.
 - Position the breather cloth over the release film to ensure even vacuum distribution.
 - Seal the entire assembly with a vacuum bag and sealant tape.
 - Connect the vacuum bag to a vacuum pump and evacuate the air until a stable vacuum of at least 25 inHg (0.85 bar) is achieved.
- Curing:
 - Place the vacuum-bagged assembly into the curing oven.
 - A typical curing cycle for a system with Ajicure MY-24 as the primary hardener would be:
 - Ramp up the temperature to 80-100°C at a rate of 1-2°C/minute.
 - Hold at the curing temperature for 60-120 minutes.
 - Cool down to room temperature at a controlled rate (e.g., 2-3°C/minute).
 - For systems where Ajicure MY-24 is used as an accelerator, the curing temperature and time will depend on the primary curing agent.

Protocol for Characterization of Prepreg and Cured Composite

Uncured Prepreg Characterization:

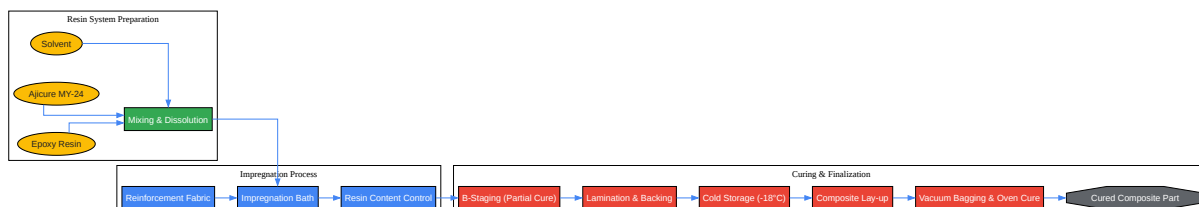
- Resin Content: Determined by digesting the resin matrix in a solvent and weighing the remaining fiber.
- Tack: Assessed qualitatively by hand or quantitatively using a tack tester.

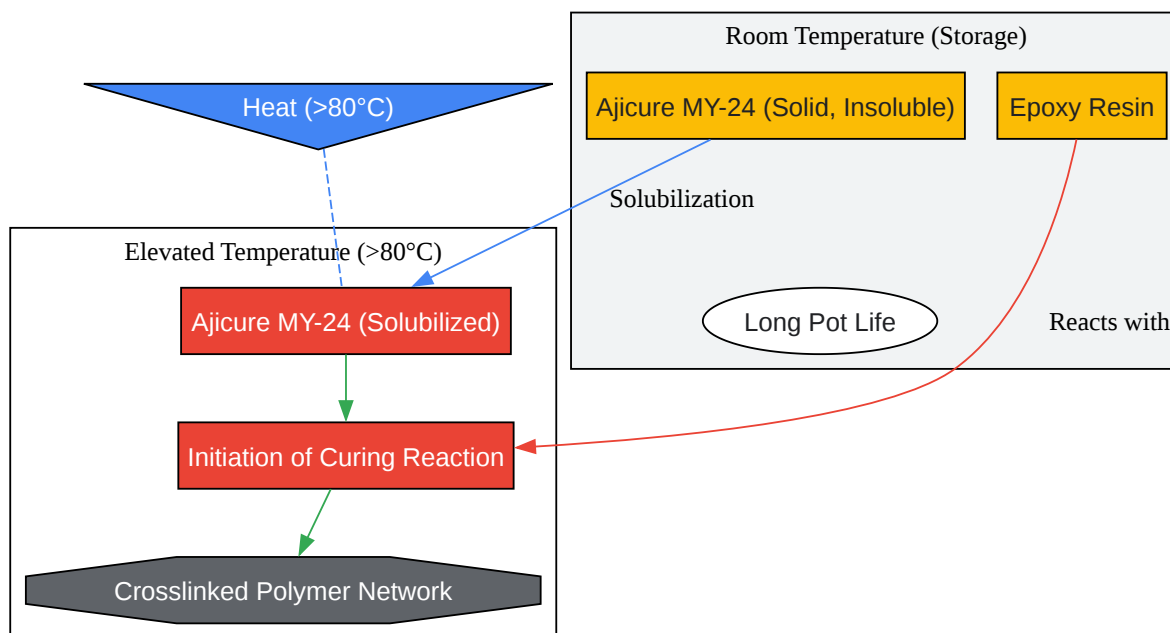
- **Drape:** Evaluated by observing how the prepreg conforms to a curved surface.
- **Gel Time:** Measured using a hot plate or rheometer to determine the time it takes for the resin to transition from a liquid to a gel at a specific temperature.

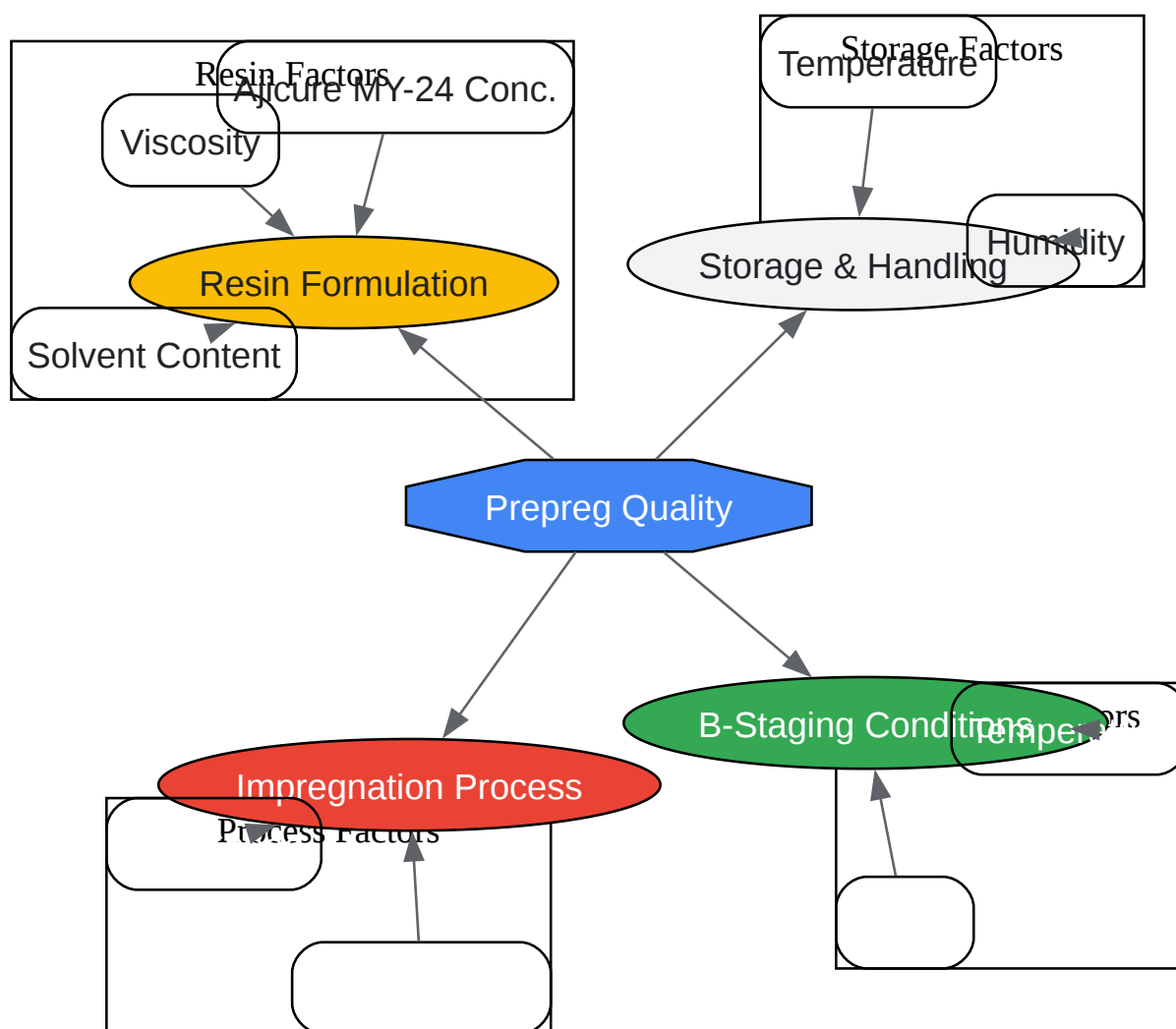
Cured Composite Characterization:

- **Glass Transition Temperature (T_g):** Determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
- **Mechanical Properties:** Tensile, flexural, and interlaminar shear strength testing performed according to ASTM standards.
- **Void Content:** Measured through acid digestion or microscopic image analysis.

Mandatory Visualizations







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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com